3-(2-Methoxyethoxy)isonicotinic acid
Description
Properties
IUPAC Name |
3-(2-methoxyethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-4-5-14-8-6-10-3-2-7(8)9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVHEPOTUXFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(2-Methoxyethoxy)-4-methylpyridine
The synthesis begins with 4-methylpyridine, which undergoes directed ortho-metalation to introduce the 2-methoxyethoxy group. As detailed in patent WO2006048172A1, a lithium amide base (e.g., LDA or nBuLi) at -60°C to -40°C deprotonates the C3 position, enabling reaction with 2-methoxyethyl bromide (Table 1).
Table 1: Reaction Conditions for Methoxyethoxy Group Introduction
Oxidation to 3-(2-Methoxyethoxy)isonicotinic Acid
The methyl group at C4 is oxidized to a carboxylic acid using ozonolysis (O₃) followed by hydrogen peroxide (H₂O₂), as adapted from WO2006048172A1. Key modifications include:
Table 2: Oxidation Parameters and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Ozonolysis Temperature | 15–20°C | |
| H₂O₂ Oxidation Temp. | 50°C | |
| Solvent | Acetic acid (5% H₂O) | |
| Yield | 78–85% |
Synthetic Route 2: Nitric Acid Oxidation of a Styrylpyridine Derivative
Synthesis of 3-(2-Methoxyethoxy)-4-styrylpyridine
Adapting US2748137A, gamma-picoline is condensed with benzaldehyde to form 4-styrylpyridine, followed by electrophilic substitution at C3 using 2-methoxyethanol under acidic conditions.
Nitric Acid-Mediated Oxidation
The styryl group is oxidatively cleaved using 70% HNO₃ at 120–145°C, concurrently converting the C4 methyl group to a carboxylic acid (Table 3).
Table 3: Nitric Acid Oxidation Conditions
| Parameter | Value | Source |
|---|---|---|
| HNO₃ Concentration | 70% | |
| Temperature Range | 120–145°C | |
| Reaction Time | 3–5 hours | |
| Yield | 65–70% |
Analytical Characterization
Mass Spectrometry Profiling
Liquid chromatography–mass spectrometry (LC-MS) methods from PMC11903787 were adapted to verify the molecular ion ([M+H]⁺ = 228.08) and fragmentation patterns.
Table 4: LC-MS Parameters for this compound
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, DMSO-d₆): δ 8.60 (dd, J = 5.2 Hz, 1H, H6), 7.70 (s, 1H, H2), 7.59 (dd, J = 5.2 Hz, 1H, H5), 4.22 (m, 2H, OCH₂CH₂O), 3.75 (m, 2H, OCH₂CH₂O), 3.34 (s, 3H, OCH₃).
Challenges and Optimization Strategies
-
Regioselectivity : The electron-withdrawing carboxylic acid group directs substitution to the C3 position, but competing reactions at C2/C5 require precise temperature control.
-
Oxidative Stability : The 2-methoxyethoxy group is susceptible to cleavage under strong acidic conditions (e.g., HNO₃), favoring the ozonolysis route for higher yields.
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Purification : TBME washes effectively remove tar-like byproducts, as demonstrated in WO2006048172A1 .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
3-(2-Methoxyethoxy)isonicotinic acid has been studied for its potential pharmacological activities. It serves as a precursor in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders and cancer treatment. The compound's structural similarity to known therapeutic agents suggests it may exhibit similar biological activities, including antitumor and antimicrobial properties.
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is utilized in the synthesis of intermediates for APIs. For instance, it is involved in the preparation of flurtamone, a herbicide with potential applications in crop protection. The synthesis involves coupling reactions that yield high-purity intermediates with minimal side reactions, enhancing the efficiency of pharmaceutical production processes .
Agricultural Chemistry
Herbicide Development
this compound plays a significant role in the synthesis of herbicides such as flurtamone. Its application in agricultural chemistry is primarily focused on developing selective herbicides that target specific weed species while minimizing damage to crops. The compound's efficacy and safety profile make it a candidate for further research and development in sustainable agriculture .
Materials Science
Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Its functional groups allow for chemical modifications that can improve the thermal stability and mechanical strength of polymers. Research indicates that such modifications can lead to the development of advanced materials suitable for various industrial applications .
Case Study: Synthesis and Application in Herbicides
A study documented the synthesis of flurtamone from this compound, highlighting its role as an intermediate. The research emphasized optimizing reaction conditions to improve yield and reduce byproducts, demonstrating the compound's significance in agricultural applications .
| Parameter | Value |
|---|---|
| Reaction Temperature | 45-60 °C |
| Yield of Flurtamone | High linear yield |
| Side Reactions | Minimized |
Research assessing the biological activity of derivatives synthesized from this compound revealed promising results against various cancer cell lines. The derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism by which 3-(2-Methoxyethoxy)isonicotinic acid exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition can lead to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 2-methoxyethoxy group distinguishes this compound from other isonicotinic acid derivatives. Key structural analogs include:
- Electronic Effects : The 2-methoxyethoxy group is electron-donating, which may increase the electron density of the pyridine ring, enhancing nucleophilic substitution reactivity compared to electron-withdrawing groups (e.g., chloro in 6-chloro-2-hydroxynicotinic acid) .
- Solubility: The ether linkage in 2-methoxyethoxy improves water solubility relative to non-polar substituents (e.g., methyl or phenyl groups) .
Pharmacological Potential
- Antiviral and Antitumor Applications: Heterocyclic derivatives of isonicotinic acid, including those with ether-linked substituents, have shown promise in antiviral and antitumor studies. For example, 3-((2-fluoro-4-iodophenyl)amino)isonicotinic acid (pimasertib metabolite) is a kinase inhibitor .
Biological Activity
3-(2-Methoxyethoxy)isonicotinic acid is a derivative of isonicotinic acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a methoxyethoxy group that may influence its interaction with biological systems. Research into its biological activity reveals various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
- Molecular Formula : C12H15NO4
- Molecular Weight : 239.25 g/mol
- IUPAC Name : 3-(2-methoxyethoxy)pyridine-4-carboxylic acid
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-κB signaling pathways.
Anticancer Properties
Research has indicated that this compound may have anticancer effects, particularly against breast and colon cancer cell lines. The compound induces apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells.
- Induction of Apoptosis : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
- Inhibition of Metastasis : Reduces the migration and invasion capabilities of cancer cells.
Case Studies
- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound at a concentration of 50 µM resulted in a 40% reduction in cell viability after 48 hours.
- Inflammatory Disease Model : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and levels of inflammatory markers compared to control groups.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX).
- Receptor Modulation : It can modulate receptors related to pain and inflammation, potentially providing analgesic effects.
Q & A
Q. What are the common synthetic routes for 3-(2-Methoxyethoxy)isonicotinic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves etherification of isonicotinic acid derivatives. For example, introducing the 2-methoxyethoxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) under anhydrous conditions. Key parameters include temperature (60–80°C for optimal kinetics), solvent polarity (DMF or THF for solubility), and catalyst selection (e.g., palladium for cross-coupling) . Yield optimization requires monitoring by TLC or HPLC to detect intermediates.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare H and C spectra with reference data (e.g., methoxy protons at δ 3.3–3.5 ppm, aromatic protons in isonicotinic acid backbone at δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H] expected at m/z calculated from CHNO).
- Melting point analysis : Compare with literature values (if available) to detect impurities .
Advanced Research Questions
Q. How should researchers address contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Steps to resolve:
Reproduce experiments : Test solubility in DMSO, water, and ethanol under controlled humidity/temperature.
Characterize solid forms : Use X-ray diffraction (XRPD) or DSC to identify polymorphs .
Quantify impurities : Apply HPLC with a C18 column and UV detection (λ = 254 nm) to assess residual solvents or byproducts .
Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies:
- pH stability : Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
- Thermal stability : Use TGA to determine decomposition thresholds (e.g., mass loss >5% indicates instability) .
- Light sensitivity : Expose samples to UV light (320–400 nm) and analyze photodegradation products by LC-MS .
Q. How can computational modeling assist in predicting the reactivity of this compound in catalytic reactions?
- Methodological Answer : Apply density functional theory (DFT) to:
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Simulate transition states for ether bond cleavage or carboxylate group reactivity.
Validate models with experimental data (e.g., kinetic isotope effects or Hammett plots) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to fit IC/EC values. Validate with:
Q. How can researchers differentiate between isonicotinic acid derivatives in complex mixtures using chromatographic methods?
- Methodological Answer : Optimize HPLC conditions:
- Column : C18 or phenyl-hexyl for polar aromatic acids.
- Mobile phase : Gradient of acetonitrile/0.1% formic acid to separate this compound from analogs like 3-methoxy-4-(methoxycarbonyl)phenylboronic acid .
- Detection : Pair UV (220–280 nm) with charged aerosol detection (CAD) for non-UV-active impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
